molecular formula C6H13NO B1396158 1-[(2R)-pyrrolidin-2-yl]ethanol CAS No. 848482-38-2

1-[(2R)-pyrrolidin-2-yl]ethanol

Cat. No. B1396158
M. Wt: 115.17 g/mol
InChI Key: IEBYUZARWOFDSE-PRJDIBJQSA-N
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Description

“1-[(2R)-pyrrolidin-2-yl]ethanol” is a chemical compound with the molecular formula C6H13NO . It is related to pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of compounds related to “1-[(2R)-pyrrolidin-2-yl]ethanol” often involves the use of cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-[(2R)-pyrrolidin-2-yl]ethanol” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes an ethanol group .


Chemical Reactions Analysis

Pyrrolidine compounds, including “1-[(2R)-pyrrolidin-2-yl]ethanol”, can undergo various chemical reactions . These reactions can involve changes in the pyrrolidine ring or the ethanol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2R)-pyrrolidin-2-yl]ethanol” include a molecular weight of 129.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Heterogeneous Catalytic Hydrogenation

1-[(2R)-pyrrolidin-2-yl]ethanol has been studied in the context of heterogeneous catalytic hydrogenation. For instance, 1-methyl-2-pyrrole ethanol, which is structurally related, has been hydrogenated over palladium to yield 1-methyl-2-pyrrolidine ethanol. This compound is a valuable pharmaceutical intermediate, and its hydrogenation is a part of a newly developed industrial synthesis process (Hegedu˝s, Máthé, & Tungler, 1996).

Protecting Group in Polymer Chemistry

2-(Pyridin-2-yl)ethanol, a related compound, has been used as a protecting group for methacrylic acid (MAA). This group can be removed selectively after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. This discovery is significant for the polymer community, given the commercial availability and relatively low cost of 2-(pyridin-2-yl)ethanol (Elladiou & Patrickios, 2012).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of compounds structurally similar to 1-[(2R)-pyrrolidin-2-yl]ethanol have been explored. For example, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrolidin-2'-yl)methyl]pyrrolidine was synthesized and characterized using various techniques, including single-crystal X-ray diffraction analysis (Fu et al., 2006).

Thermodynamic Studies

Excess molar enthalpies of mixtures involving pyrrolidin-2-one with alcohols such as ethanol have been measured. These studies provide insights into the specific interactions between molecules and can be pertinent in understanding compounds like 1-[(2R)-pyrrolidin-2-yl]ethanol (Mehta, Chauhan, & Triphati, 1997).

Catalytic and Synthetic Applications

1-[(2R)-pyrrolidin-2-yl]ethanol and related compounds have been utilized in various synthetic and catalytic applications. For instance, (R)-2-chloro-1-(pyridin-3-yl)ethanol was prepared via kinetic resolution and converted into (R)-1-(pyridin-3-yl)-2-aminoethanol, an important moiety of beta3-adrenergic receptor agonists (Perrone et al., 2006).

Molecular Species and Interaction Studies

Topological investigations have been conducted on molecular species and molecular interactions characterizing pyrrolidin-2-one + lower alkanol mixtures. These studies are crucial for understanding the behavior of 1-[(2R)-pyrrolidin-2-yl]ethanol in various solvent systems (Yadav, Sharma, & Sharma, 2009).

Solubility and Thermodynamic Properties

The solubility and thermodynamic properties of (2S)-pyrrolidine-2-carboxylic acid in water, alcohols, and water–alcohol mixtures have been studied. These findings are relevant for understanding the behavior of 1-[(2R)-pyrrolidin-2-yl]ethanol in similar solvents (Duan et al., 2015).

properties

IUPAC Name

1-[(2R)-pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5?,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBYUZARWOFDSE-PRJDIBJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@H]1CCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2R)-pyrrolidin-2-yl]ethanol

CAS RN

848482-38-2
Record name 1-[(2R)-pyrrolidin-2-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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